1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile
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Overview
Description
1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile is an organic compound with the molecular formula C8H5N3. It is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure with a nitrile group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
The primary target of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
This compound interacts with its targets by inhibiting the FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound results in the disruption of these processes .
Pharmacokinetics
This characteristic is generally beneficial for bioavailability and can be advantageous for subsequent optimization .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile has been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . This interaction with FGFRs suggests that it may play a role in signal transduction pathways that regulate organ development, cell proliferation and migration, and angiogenesis .
Cellular Effects
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These effects suggest that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is related to its inhibitory activity against FGFRs . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . By inhibiting FGFRs, this compound may disrupt these signaling pathways and exert its effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile can be synthesized through a multi-step process. One common method involves the reaction of 4-aminopyridine with malononitrile under acidic conditions to form 4-amino-3-cyanopyridine. This intermediate is then reacted with 2-allyloxycarbonyl chloride to produce 6-fluoroindole, which is subsequently heated under basic conditions to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products:
Oxidation: Formation of pyrrolo[3,2-b]pyridine-6-carboxylic acid.
Reduction: Formation of 6-aminopyrrolo[3,2-b]pyridine.
Substitution: Formation of various substituted pyrrolo[3,2-b]pyridine derivatives.
Scientific Research Applications
1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential as a lead compound in the development of anticancer and antiviral drugs.
Industry: The compound is used in the synthesis of agrochemicals and materials science
Comparison with Similar Compounds
1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile can be compared with other similar compounds such as:
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
6-Cyano-7-azaindole: A compound with a similar nitrile group but different substitution patterns on the pyridine ring
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a nitrile group at the 6-position, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-6-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-6-3-8-7(11-5-6)1-2-10-8/h1-3,5,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJCNVUFINZIBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640146 |
Source
|
Record name | 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944937-79-5 |
Source
|
Record name | 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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